(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and pathways.
Medicine
In medicine, (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol is explored for its potential therapeutic applications. It may act as a drug candidate for the treatment of various diseases, depending on its biological activity and mechanism of action.
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular function and signaling. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol include:
- (Z)-but-2-enedioic acid derivatives
- 2-methyl-6,11-dihydrobenzocbenzothiepin derivatives
- Piperazine derivatives
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research applications.
Properties
CAS No. |
96122-32-6 |
---|---|
Molecular Formula |
C31H38N2O10S |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H30N2O2S.2C4H4O4/c1-18-6-7-22-21(16-18)23(20-5-3-2-4-19(20)17-28-22)27-15-13-25-10-8-24(9-11-25)12-14-26;2*5-3(6)1-2-4(7)8/h2-7,16,23,26H,8-15,17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
NWUDFGZRJAXHOE-SPIKMXEPSA-N |
Isomeric SMILES |
CC1=CC2=C(SCC3=CC=CC=C3C2OCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2OCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.